3-Aminooxetane-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
It is known to be a significant intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
As an intermediate, it likely interacts with other compounds to form complex structures, contributing to the overall efficacy of the final pharmaceutical product .
Result of Action
As an intermediate in drug synthesis, its effects would largely depend on the final compound it contributes to forming .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminooxetane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of oxetane-3-carboxylic acid with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve efficiency . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Aminooxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amino-substituted compounds, and reduced alcohols .
Scientific Research Applications
3-Aminooxetane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Bromooxetane: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
3-Iodooxetane: Similar to 3-Bromooxetane but with an iodine atom, offering unique reactivity.
Uniqueness
3-Aminooxetane-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-aminooxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNYRAHXDUNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567103 | |
Record name | 3-Aminooxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-24-5 | |
Record name | 3-Aminooxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminooxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminooxetane-3-carboxylic acid in the development of the C-kit kinase inhibitor 16?
A1: this compound serves as the key building block for incorporating the 3-amino-oxetane motif found in the C-kit kinase inhibitor 16. [] The synthesis involved protecting the acid group with Boc (tert-butyloxycarbonyl), coupling the protected molecule (27) with another intermediate (28), and finally removing the Boc protection to yield the final inhibitor 16. [] This highlights the utility of this compound in constructing more complex molecules with potential therapeutic applications.
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